(R)-3-Amino-4-hydroxybutanoic acid

Description

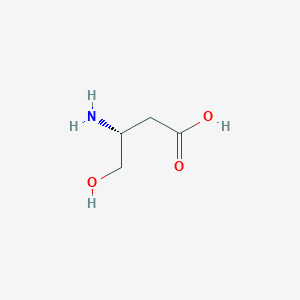

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZICZZQJDLXJN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363603 | |

| Record name | (3R)-3-Amino-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16504-56-6 | |

| Record name | 3-Amino-4-hydroxybutyric acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016504566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-Amino-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LQR9P3VGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-3-Amino-4-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is a chiral molecule and a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its structural similarity to GABA allows it to interact with the GABAergic system, making it a compound of significant interest in neuroscience and drug development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological interactions of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure consists of a four-carbon chain with a carboxylic acid group, an amino group at the third position, and a hydroxyl group at the fourth position. The stereochemistry at the third carbon is of the (R) configuration.

Identifiers and General Properties

| Property | Value |

| IUPAC Name | (3R)-3-amino-4-hydroxybutanoic acid[1] |

| Synonyms | (R)-GABOB, (+)-3-Amino-4-hydroxybutyric acid, L-β-Homoserine[1] |

| CAS Number | 16504-56-6[1] |

| Molecular Formula | C4H9NO3[1] |

| Molecular Weight | 119.12 g/mol [1] |

| Appearance | White to off-white solid |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Melting Point | 200-203 °C[2] |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL[3] |

| pKa (estimated) | Acidic pKa ~4, Basic pKa ~10.6 (estimated based on GABA)[4] |

| LogP (calculated) | -4.1[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A certificate of analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure[6]. For the racemic mixture (DL-4-Amino-3-hydroxybutyric acid), proton signals have been reported at approximately 4.22, 3.18, 2.97, and 2.45 ppm[7].

-

¹³C NMR: The ¹³C NMR spectrum for the related methyl ester of the (R)-enantiomer's synthetic precursor shows characteristic peaks. For a similar compound, the following peaks have been reported (in CDCl₃): 171.7 ppm (C=O), 67.2 ppm (C-3), 51.7 ppm (OMe), 39.0 ppm (C-2), and 37.1 ppm (C-4)[8].

Infrared (IR) Spectroscopy

The IR spectrum of 4-amino-3-hydroxybutanoic acid shows characteristic absorption bands corresponding to its functional groups. These typically include broad O-H stretching from the hydroxyl and carboxylic acid groups, N-H stretching from the amino group, and a strong C=O stretching from the carboxylic acid group.

Experimental Protocols

Enantioselective Synthesis of this compound

A common method for the enantioselective synthesis of this compound involves a multi-step process starting from a chiral precursor. The following is a representative protocol adapted from the synthesis of the (S)-enantiomer, which can be applied to the (R)-enantiomer by starting with the appropriate stereoisomer (e.g., L-erythronate)[8].

Experimental Workflow for the Synthesis of (R)-GABOB

Caption: Synthetic pathway for this compound.

Detailed Methodology:

-

Step 1: Bromination. Potassium L-erythronate is treated with a solution of hydrogen bromide in acetic acid, followed by reaction with methanol to yield methyl 2,4-dibromo-2,4-dideoxy-L-threonate[8].

-

Step 2: Selective Hydrogenolysis. The dibromoester is then subjected to selective hydrogenolysis using a palladium on carbon catalyst in the presence of sodium acetate (B1210297) to give methyl (R)-4-bromo-3-hydroxybutanoate[8].

-

Step 3: Azidation. The bromoester undergoes nucleophilic substitution with sodium azide in dimethylformamide to produce methyl (R)-4-azido-3-hydroxybutanoate[8].

-

Step 4: Reduction. The azide is reduced to the corresponding amine by hydrogenation over a platinum catalyst in an acidic solution, yielding methyl (R)-4-amino-3-hydroxybutanoate[8].

-

Step 5: Hydrolysis and Purification. The final step involves the hydrolysis of the methyl ester and subsequent purification using an ion exchange resin to afford the pure this compound[8].

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A validated reversed-phase HPLC method has been developed for the quantification of GABOB in pharmaceutical formulations. The method utilizes a RP-18 column with UV detection at 210 nm. The mobile phase consists of 0.01 M sodium heptanesulfonate at pH 2.4. This method does not require derivatization of the analyte[9].

Sample Preparation for Spectroscopy (General Protocol):

-

NMR: For ¹H and ¹³C NMR spectroscopy, a small amount of the solid this compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), due to its high polarity.

-

IR: For Fourier-transform infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet. A small amount of the finely ground solid is mixed with dry potassium bromide and pressed into a thin, transparent disk.

Biological Activity and Signaling Pathways

This compound is a GABA receptor agonist. It exhibits stereoselectivity in its interaction with different GABA receptor subtypes. Notably, (R)-GABOB is a more potent agonist at GABAB receptors compared to the (S)-enantiomer[10].

GABA Receptor Signaling

This compound exerts its effects primarily through the activation of GABAA and GABAB receptors.

GABAA Receptor Signaling Pathway

Caption: Simplified GABA-A receptor signaling cascade.

GABAB Receptor Signaling Pathway

Caption: Overview of GABA-B receptor signaling pathways.

Conclusion

This compound is a molecule with significant potential in the field of neuroscience and pharmacology. This technical guide has provided a detailed overview of its chemical properties, including physicochemical data, spectroscopic characteristics, and a detailed synthetic protocol. Furthermore, its biological activity as a GABA receptor agonist and the associated signaling pathways have been outlined. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. This compound | 16504-56-6 | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. DL-4-Amino-3-hydroxybutyric acid(352-21-6) 1H NMR spectrum [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-3-Amino-4-hydroxybutanoic Acid: Structure, Stereochemistry, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is a chiral molecule and a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA).[1] Its stereochemistry is a critical determinant of its biological function, with the (R)-enantiomer displaying notable activity as an agonist for GABAB receptors. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and synthesis of this compound. Additionally, it details its interaction with GABA receptors and the subsequent signaling pathways.

Chemical Structure and Stereochemistry

This compound is a butanoic acid derivative featuring an amino group at the third carbon and a hydroxyl group at the fourth carbon.[2][3] The chiral center at the C3 position gives rise to two enantiomers: (R) and (S). The (R) configuration is crucial for its potent agonist activity at GABAB receptors.[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (3R)-3-amino-4-hydroxybutanoic acid | [3] |

| Molecular Formula | C₄H₉NO₃ | [1][4] |

| Molecular Weight | 119.12 g/mol | [1] |

| CAS Number | 16504-56-6 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 216 °C | [5] |

| Solubility | 10 mg/mL in PBS (pH 7.2) | [4] |

| SMILES | C(--INVALID-LINK--N)C(=O)O | [3] |

Table 2: Pharmacological Data

| Target | Action | Value | Organism | Reference |

| GABAA Receptor | Binding | IC₅₀ = 1 µM | Rat brain | [4] |

| GABAB Receptor | Binding | IC₅₀ = 0.35 µM | Rat brain | [4] |

| GABA Uptake | Inhibition | IC₅₀ = 67 µM | Rat brain synaptosomes | [4] |

| GABAC Receptor | Agonist | EC₅₀ = 19 µM | Human (recombinant) | [4] |

Synthesis

Several methods for the synthesis of this compound have been reported, often starting from chiral precursors to ensure the desired stereochemistry. One notable method involves the synthesis from L-arabinose.

Experimental Protocol: Synthesis from L-Arabinose

This protocol is based on the synthesis of the (S)-enantiomer from D-arabinose and can be adapted for the (R)-enantiomer from L-arabinose. The key steps involve the formation of a dibromoester intermediate, followed by selective hydrogenolysis, azidation, hydrogenation, and final hydrolysis.

Step 1: Preparation of Methyl 2,4-dibromo-2,4-dideoxy-L-threonate

-

Stir potassium L-erythronate (prepared from L-arabinose) with a 32% solution of hydrogen bromide in acetic acid for 24 hours at room temperature.

-

Add methanol (B129727) and keep the mixture overnight.

-

Filter off the potassium bromide and evaporate the solution.

-

Boil the residue in methanol for 2 hours and then evaporate the methanol to yield the crude dibromoester.

Step 2: Selective Hydrogenolysis to Methyl (R)-4-bromo-3-hydroxybutanoate

-

Treat the dibromoester in ethyl acetate (B1210297) and acetic acid with hydrogen gas at 1 atm in the presence of 5% palladium on carbon and anhydrous sodium acetate.

-

After the consumption of one molar equivalent of hydrogen, filter the mixture.

-

Wash the solution with aqueous sodium hydrogencarbonate, dry, and evaporate to yield the bromoester.

Step 3: Synthesis of this compound

-

React the bromoester with sodium azide (B81097) in dimethylformamide to produce the corresponding azide.

-

Hydrogenate the azide in an acidic solution using a platinum catalyst to form the aminoester.

-

Hydrolyze the aminoester and purify the final product using an ion-exchange resin to obtain this compound.[2]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized synthesis and purification workflow.

Biological Activity and Signaling Pathway

This compound primarily exerts its biological effects through its interaction with GABA receptors, with a notable potency for the GABAB receptor.[6] GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[6][7]

Upon binding of an agonist like this compound, the GABAB receptor, a heterodimer of GABAB1 and GABAB2 subunits, activates associated G-proteins of the Gαi/o family.[6][7] This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors.[7]

The key downstream effects include:

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of K+ ions, causing hyperpolarization of the neuronal membrane and reducing excitability.[6]

-

Inhibition of voltage-gated Ca2+ channels: This reduces the influx of Ca2+ into the presynaptic terminal, thereby inhibiting the release of neurotransmitters.[6]

-

Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[6]

The diagram below illustrates the signaling pathway initiated by the activation of the GABAB receptor.

Caption: GABA-B receptor signaling pathway.

Conclusion

This compound is a molecule of significant interest in neuroscience and drug development due to its stereospecific interactions with GABA receptors, particularly its agonist activity at the GABAB receptor. A thorough understanding of its structure, properties, and synthesis is crucial for the design of novel therapeutics targeting the GABAergic system. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in the field.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 3-Amino-4-hydroxybutyric Acid [drugfuture.com]

- 6. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

What is (R)-GABOB and its biological function?

An In-depth Technical Guide to (R)-γ-Amino-β-hydroxybutyric Acid ((R)-GABOB)

Introduction

(R)-γ-Amino-β-hydroxybutyric acid, commonly known as (R)-GABOB, is the biologically active enantiomer of GABOB, an endogenous metabolite of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1][2] Structurally, it is a GABA analogue with a hydroxyl group at the β-position.[1] This modification introduces a chiral center, resulting in two stereoisomers, with the (R)-enantiomer demonstrating distinct pharmacological properties. (R)-GABOB is recognized for its neuromodulatory, anticonvulsant, and hypotensive activities, primarily mediated through its interaction with GABA receptors.[3][4] Due to its ability to cross the blood-brain barrier more effectively than GABA, it has been a subject of interest in neuroscience and drug development.[1]

Physicochemical Properties

(R)-GABOB is a small molecule with the chemical formula C4H9NO3. Its structure and fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (R)-4-amino-3-hydroxybutanoic acid | [5] |

| Synonyms | (R)-(-)-γ-Amino-β-hydroxybutyric acid, L-γ-Amino-β-hydroxybutyric acid, (–)-β-Hydroxy-GABA | [5][6] |

| CAS Number | 7013-07-2 | [5][6] |

| Molecular Formula | C4H9NO3 | [1][5][6] |

| Molecular Weight | 119.12 g/mol | [1][5][6] |

| Appearance | Solid | [5] |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/ml | [6] |

Biological Function and Pharmacology

(R)-GABOB exerts its biological effects by acting as an agonist at multiple types of GABA receptors, with a notable stereoselectivity compared to its (S)-(+)-enantiomer.[1][3][7]

Receptor Activity

(R)-GABOB is a modulator of GABA receptors, demonstrating agonist activity at GABA_A, GABA_B, and GABA_C receptors.[3][5][6] Its potency varies across these receptor subtypes. It is the more potent agonist at GABA_B and GABA_C receptors compared to the (S)-enantiomer.[3][7] Conversely, the (S)-enantiomer has a higher affinity for GABA_A receptors.[3][7]

The quantitative receptor binding and functional activity data for (R)-GABOB are summarized in the following table:

| Receptor Subtype | Assay Type | Parameter | Value (µM) | Species/System | Reference |

| GABA_A | Binding Assay | IC50 | 1 | Rat brain synaptosomes | [6] |

| GABA_B | Binding Assay | IC50 | 0.35 | Rat brain synaptosomes | [6] |

| GABA_C (ρ1) | Patch-clamp | EC50 | 19 | Human receptor expressed in Xenopus oocytes | [6] |

Pharmacological Effects

-

Anticonvulsant Activity: (R)-GABOB has demonstrated greater inhibitory effects on induced seizures compared to its S-(+)-enantiomer.[3] In a cat model, it has been shown to inhibit electrical discharges in the amygdala associated with seizures.[5][6]

-

Inhibitory Neurotransmission: As a GABA receptor agonist, (R)-GABOB enhances inhibitory neurotransmission in the central nervous system, contributing to its overall depressant effects.[1]

-

Hormone Release: Intravenous administration of GABOB has been shown to stimulate the release of prolactin and growth hormone in humans, suggesting a role in the neuroendocrine regulation of the hypothalamic-pituitary axis.[8]

Signaling Pathways

The mechanism of action of (R)-GABOB is dependent on the GABA receptor subtype it activates.

GABA_A and GABA_C Receptor Signaling

GABA_A and GABA_C receptors are ionotropic receptors that form chloride ion channels.[3][9] The binding of an agonist like (R)-GABOB to these receptors leads to the opening of the channel, allowing an influx of chloride ions (Cl-). This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

GABA_B Receptor Signaling

GABA_B receptors are metabotropic G-protein coupled receptors (GPCRs).[3][10] Upon activation by (R)-GABOB, the receptor initiates a signaling cascade through its associated G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[10][11] The resulting efflux of K+ and reduced influx of Ca2+ leads to a slow and prolonged hyperpolarization, inhibiting neuronal activity.[12]

Experimental Protocols

Synthesis of (R)-GABOB from (R)-Epichlorohydrin

A common and efficient method for the synthesis of (R)-GABOB involves a multi-step process starting from commercially available (R)-epichlorohydrin.[13] This stereospecific synthesis ensures the production of the desired enantiomer.

Methodology:

-

Ring Opening: (R)-epichlorohydrin is treated with a cyanide source (e.g., potassium cyanide) to open the epoxide ring and introduce a nitrile group, forming a chlorohydrin nitrile intermediate.

-

Azide (B81097) Substitution: The chlorine atom is displaced by an azide group using a reagent like sodium azide. This step introduces the nitrogen functionality that will become the amine group.

-

Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Azide Reduction: The azide group is reduced to a primary amine, typically through catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst). This final step yields (R)-GABOB.

Radioligand Binding Assay for GABA Receptor Affinity

This protocol is used to determine the binding affinity (IC50) of (R)-GABOB for GABA receptors.

Methodology:

-

Membrane Preparation: Synaptosomes are prepared from rat brain tissue homogenates through differential centrifugation.

-

Incubation: The prepared membranes are incubated in a buffer solution (e.g., Tris-HCl) containing a known concentration of a radiolabeled ligand (e.g., [3H]GABA or a specific receptor antagonist) and varying concentrations of the unlabeled test compound ((R)-GABOB).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of (R)-GABOB that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity (EC50) of (R)-GABOB at ionotropic GABA receptors expressed in a controlled system.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the human GABA receptor of interest (e.g., ρ1 for GABA_C). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is continuously perfused with a buffer solution.

-

Drug Application: Solutions containing increasing concentrations of (R)-GABOB are perfused over the oocyte.

-

Current Measurement: The agonist-induced current (e.g., chloride current) is recorded at a fixed holding potential.

-

Data Analysis: The peak current response is plotted against the concentration of (R)-GABOB. The concentration that elicits a half-maximal response (EC50) is calculated by fitting the data to a dose-response curve.[3]

Conclusion

(R)-GABOB is a pharmacologically significant enantiomer of GABOB with well-defined agonist activity at GABA_A, GABA_B, and GABA_C receptors. Its stereoselective potency, particularly at GABA_B and GABA_C receptors, and its ability to penetrate the central nervous system make it a valuable tool for studying GABAergic neurotransmission. The established anticonvulsant properties and influence on neuroendocrine function highlight its therapeutic potential. Further research into its specific interactions with receptor subtypes and its downstream signaling effects will continue to be crucial for the development of novel therapeutics targeting the GABA system.

References

- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABA(C) ρ(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gamma-amino-beta-hydroxy butyric acid stimulates prolactin and growth hormone release in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. 标题:Practical synthesis of (R)-γ-amino-β-hydroxybutanoic acid (GABOB) from (R)-epichlorohydrin【化源网】 [chemsrc.com]

Physical and chemical properties of (R)-3-Amino-4-hydroxybutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is a chiral molecule and a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its structural similarity to GABA allows it to interact with the GABAergic system, making it a molecule of significant interest in neuroscience and drug development. This technical guide provides a detailed overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the biological role of this compound.

Physical and Chemical Properties

This compound is a white to off-white solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C4H9NO3 | [2][3][4] |

| Molecular Weight | 119.12 g/mol | [2][4] |

| Melting Point | 213-215 °C (decomposition) | [5] |

| Boiling Point | ~374.5 °C at 760 mmHg (for racemic mixture) | [4] |

| Specific Rotation ([α]D20) | -20.5° (c=2.08, H2O) | [5] |

| CAS Number | 16504-56-6 | [2] |

| Solubility | Soluble in water. |

Experimental Protocols

Enantioselective Synthesis of this compound

A common method for the enantioselective synthesis of this compound involves the use of a chiral precursor. One such method starts from (2S,4R)-4-hydroxyproline methyl ester hydrochloride.[5]

Step 1: Formation of (R)-4-hydroxy-2-pyrrolidone

-

(2S,4R)-4-hydroxyproline methyl ester hydrochloride is treated with an alkali metal alkoxide, followed by t-butyl hypochlorite (B82951) and a tertiary amine in an anhydrous ether solvent.

-

The resulting intermediate, an (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester, is not isolated.

-

This intermediate is then reacted with an aqueous solution of an alkali metal hydroxide (B78521) and hydrogen peroxide.

-

Acidification with a mineral acid yields (R)-4-hydroxy-2-pyrrolidone.

Step 2: Hydrolysis to (R)-4-amino-3-hydroxybutyric acid

-

The isolated (R)-4-hydroxy-2-pyrrolidone is hydrolyzed by heating with a mineral acid (e.g., hydrochloric acid or sulfuric acid).[5]

-

The reaction mixture is typically heated under reflux.[5]

Step 3: Purification

-

After hydrolysis, the reaction mixture is passed through a strongly acidic ion-exchange column (H+ form).[5]

-

The column is first eluted with water to remove impurities.

-

(R)-4-amino-3-hydroxybutyric acid is then eluted with a dilute aqueous ammonia (B1221849) solution.[5]

-

The eluate is concentrated under reduced pressure, and the final product can be further purified by recrystallization from a water/ethanol mixture.[5]

A schematic of this synthetic workflow is provided below:

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in D₂O would be expected to show signals corresponding to the protons at each carbon. The chemical shifts would be influenced by the adjacent functional groups (amine, hydroxyl, and carboxylic acid).

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms in the molecule, with their chemical shifts indicating their chemical environment.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the molecule. The electrospray ionization (ESI) mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 120.066.[2] Fragmentation analysis can provide structural information. Common fragmentation pathways for amino acids involve the loss of water (H₂O) and the carboxylic acid group (COOH).[6]

Biological Activity and Signaling Pathways

This compound is a modulator of GABA receptors. It acts as an agonist at GABA-B receptors and is also reported to have activity at GABA-A receptors, though with different enantioselectivity compared to its (S)-isomer.[1][3][7][8] The (R)-enantiomer is a more potent agonist at GABA-B receptors than the (S)-enantiomer.[1]

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a signaling cascade that leads to neuronal inhibition.

Upon binding of this compound, the GABA-B receptor activates an associated inhibitory G-protein (Gi/o).[9] This leads to the dissociation of the G-protein into its α and βγ subunits. The βγ subunits can directly activate inwardly rectifying potassium (K+) channels, leading to K+ efflux and hyperpolarization of the neuronal membrane.[9] Both the α and βγ subunits can inhibit adenylyl cyclase, reducing the production of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity.[9] Additionally, the βγ subunits can inhibit voltage-gated calcium (Ca2+) channels, reducing neurotransmitter release from the presynaptic terminal.[9]

GABA-A Receptor Signaling Pathway

While the (S)-enantiomer is a more potent agonist at GABA-A receptors, the (R)-enantiomer also exhibits some activity.[1] GABA-A receptors are ligand-gated ion channels.

Binding of an agonist to the GABA-A receptor opens its integral chloride (Cl-) channel, leading to an influx of Cl- ions into the neuron.[10] This influx of negative ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.

Conclusion

This compound is a valuable chiral molecule for research in the field of neuroscience and pharmacology. Its specific interactions with GABA receptors, particularly its agonism at GABA-B receptors, make it a target for the development of novel therapeutics for neurological disorders. This guide provides a foundational understanding of its properties, synthesis, analysis, and biological function to aid researchers in their exploration of this promising compound.

References

- 1. This compound | 16504-56-6 | Benchchem [benchchem.com]

- 2. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 3-Amino-4-hydroxybutyric Acid [drugfuture.com]

- 5. US4886908A - Method of preparing (R)-4-amino-3-hydroxybutyric acid - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to (R)-3-Amino-4-hydroxybutanoic Acid

This technical guide provides a comprehensive overview of (R)-3-Amino-4-hydroxybutanoic acid, a significant modulator of the GABAergic system. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and relevant experimental methodologies.

Chemical Identity and Synonyms

This compound is a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). Its stereochemistry plays a crucial role in its biological function.

CAS Numbers: There has been some ambiguity regarding the CAS numbers associated with this compound. The primary CAS number for this compound is 16504-56-6 [1][2][3][4][5]. Another frequently cited CAS number, 7013-07-2 , corresponds to (R)-4-Amino-3-hydroxybutyric acid[6][7][8][9][10]. Based on chemical structure analysis, these are synonymous names for the same enantiomeric compound.

A comprehensive list of synonyms for this compound is provided in the table below.

| Synonym |

| (R)-GABOB |

| (-)-γ-Amino-β-hydroxybutyric acid |

| (R)-(-)-4-Amino-3-hydroxybutanoic acid |

| L-γ-Amino-β-hydroxybutyric Acid |

| R-(–)-γ-Amino-β-hydroxybutyric Acid |

| (–)-β-Hydroxy-GABA |

| (R)-(–)-3-Hydroxy-GABA |

| L-beta-Homoserine |

| (+)-4-Hydroxy-3-aminobutyric acid |

| Butanoic acid, 3-amino-4-hydroxy-, (3R)- |

Quantitative Biological Data

This compound is a modulator of GABA receptors, exhibiting distinct affinities for different receptor subtypes. The following tables summarize the key quantitative data regarding its biological activity.

Table 1: Receptor Binding Affinities (IC50)

| Receptor Subtype | IC50 (µM) | Species | Tissue/System | Reference |

| GABAA | 1 | Rat | Brain synaptosomes | [8] |

| GABAB | 0.35 | Rat | Brain synaptosomes | [8] |

| GABA Uptake | 67 | Rat | Brain synaptosomes | [8] |

Table 2: Receptor Agonist Potency (EC50)

| Receptor Subtype | EC50 (µM) | System | Assay | Reference |

| GABAC | 19 | Human (recombinant) | Patch-clamp on Xenopus oocytes | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for radioligand binding assays to characterize its interaction with GABAA and GABAB receptors.

Synthesis of this compound from (2S,4R)-4-Hydroxyproline

This protocol is a multi-step synthesis adapted from various sources, including patented methods[11][12].

Step 1: Formation of (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester

-

Suspend 7.24 g (40 mmoles) of rigorously dried (2S,4R)-4-hydroxyproline methyl ester hydrochloride in 40.0 ml of a 1N solution of sodium methoxide (B1231860) in anhydrous methanol.

-

Agitate the suspension by swirling.

-

Concentrate the mixture by evaporation in a rotary evaporator at a bath temperature of 25°C until an oily residue is obtained.

-

Dissolve the residue in 120 ml of a 2:1 (v/v) mixture of absolute tetrahydrofuran (B95107) and absolute diethyl ether.

-

Cool the solution to -40°C.

-

At this temperature, add a solution of t-butyl hypochlorite (B82951) followed by triethylamine (B128534). The alkali metal methoxide, t-butyl hypochlorite, and triethylamine should each be used in a 1 to 1.05-fold molar amount relative to the starting (2S,4R)-4-hydroxyproline ester hydrochloride.

Step 2: Conversion to (R)-4-hydroxy-2-pyrrolidone

-

The resulting solution containing the (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester is used directly in the next step without further purification.

-

Dissolve the intermediate in an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide).

-

Treat the solution with hydrogen peroxide. The alkali metal hydroxide and hydrogen peroxide are advantageously used in a 1 to 1.05-fold molar amount of the starting ester hydrochloride.

-

Slowly acidify the reaction mixture with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to an amount at least equivalent to the alkali metal hydroxide used.

-

Maintain the reaction temperature between 20°C and 50°C.

-

Desalinate the resulting reaction mixture to isolate (R)-4-hydroxy-2-pyrrolidone.

Step 3: Hydrolysis to (R)-4-amino-3-hydroxybutanoic acid

-

Hydrolyze the isolated (R)-4-hydroxy-2-pyrrolidone by heating in the presence of a mineral acid. The mineral acid should be added in a 5 to 10-fold molar amount relative to the (R)-4-hydroxy-2-pyrrolidone.

-

Perform the hydrolysis at a temperature between 90°C and the reflux temperature of the reaction mixture.

-

After completion of the hydrolysis, work up the reaction mixture by treating it with a strongly acidic ion exchanger in the H+ form.

-

Elute the (R)-4-amino-3-hydroxybutanoic acid with a diluted aqueous ammonia (B1221849) solution.

-

Concentrate the eluate to dryness by evaporation under reduced pressure to obtain the final product.

Radioligand Binding Assay for GABAA Receptor

This protocol is adapted from established methods for measuring [3H]muscimol binding to GABAA receptors[13][14][15][16][17].

Materials:

-

Rat brain tissue

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

[3H]muscimol (specific activity ~10-30 Ci/mmol)

-

Unlabeled GABA (for non-specific binding determination)

-

Test compound (this compound)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Centrifuge, homogenizer, filtration apparatus, scintillation counter

Membrane Preparation:

-

Homogenize rat brains in 20 ml/g of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in ice-cold deionized water.

-

Homogenize the suspension with two 10-second bursts at high speed.

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in Binding Buffer and centrifuge again at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.

-

Resuspend the final pellet in Binding Buffer and determine the protein concentration.

-

Store the membrane preparation at -70°C until use.

Binding Assay:

-

Thaw the membrane preparation and wash twice with Binding Buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in Binding Buffer to a final protein concentration of 0.1-0.2 mg/well.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + [3H]muscimol (e.g., 5 nM) + Binding Buffer.

-

Non-specific Binding: Membranes + [3H]muscimol (e.g., 5 nM) + a high concentration of unlabeled GABA (e.g., 10 µM).

-

Competition Binding: Membranes + [3H]muscimol (e.g., 5 nM) + varying concentrations of this compound.

-

-

Incubate the plate at 4°C for 45 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer (50 mM Tris-HCl, pH 7.4).

-

Wash the filters three times with 4 ml of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Radioligand Binding Assay for GABAB Receptor

This protocol is adapted from established methods for measuring [3H]baclofen binding to GABAB receptors[13][18][19][20].

Materials:

-

Rat brain tissue

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

[3H]baclofen (specific activity ~30-60 Ci/mmol)

-

Unlabeled baclofen (B1667701) (for non-specific binding determination)

-

Test compound (this compound)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Centrifuge, homogenizer, filtration apparatus, scintillation counter

Membrane Preparation:

-

Homogenize rat brains in 100 volumes of ice-cold Assay Buffer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and repeat the resuspension and centrifugation steps three more times to thoroughly wash the membranes and remove endogenous GABA.

-

Resuspend the final pellet in Assay Buffer to a final protein concentration of approximately 1 mg/ml.

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + [3H]baclofen (e.g., 5 nM) + Assay Buffer.

-

Non-specific Binding: Membranes + [3H]baclofen (e.g., 5 nM) + a high concentration of unlabeled baclofen (e.g., 100 µM).

-

Competition Binding: Membranes + [3H]baclofen (e.g., 5 nM) + varying concentrations of this compound.

-

-

Incubate the plate at room temperature for 1.5 hours.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters three times with 4 ml of ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways of GABAA and GABAB receptors, as well as a typical experimental workflow for a radioligand binding assay.

Caption: GABAA Receptor Signaling Pathway.

Caption: GABAB Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

- 1. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-beta-Homoserine | 16504-56-6 | FH56138 | Biosynth [biosynth.com]

- 4. Cas 16504-56-6,L-BETA-HOMOSERINE | lookchem [lookchem.com]

- 5. Synthonix, Inc > 16504-56-6 | this compound [synthonix.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 7013-07-2|(R)-4-Amino-3-hydroxybutanoic acid| Ambeed [ambeed.com]

- 8. caymanchem.com [caymanchem.com]

- 9. biosynth.com [biosynth.com]

- 10. scbt.com [scbt.com]

- 11. US4886908A - Method of preparing (R)-4-amino-3-hydroxybutyric acid - Google Patents [patents.google.com]

- 12. JPS63250352A - Production of (r)-4-amino-3-hydroxybutanoic acid - Google Patents [patents.google.com]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Probes for the heterogeneity of muscimol binding sites in rat brain [frontiersin.org]

- 16. Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of [3H]baclofen binding to GABAB receptors in spontaneously hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABA B sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Gamma-Amino-Beta-Hydroxybutyric Acid (GABOB): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-amino-beta-hydroxybutyric acid (GABOB), also known as β-hydroxy-γ-aminobutyric acid, is a naturally occurring derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). As an endogenous metabolite of GABA, GABOB has garnered significant interest for its pharmacological properties, most notably its anticonvulsant effects. This technical guide provides an in-depth exploration of the discovery, history, synthesis, physiological effects, and mechanism of action of GABOB, tailored for professionals in the fields of neuroscience research and drug development.

Discovery and History

The journey of GABOB is intrinsically linked to the discovery and understanding of GABA itself. In 1950, Eugene Roberts and Sam Frankel first identified GABA in the mammalian brain. This seminal discovery paved the way for the investigation of related compounds and their physiological roles.

Subsequent research into GABA analogues led to the identification of GABOB. It was found to be an endogenous metabolite, suggesting a natural role in the central nervous system. Early studies quickly highlighted its potential as a therapeutic agent. Notably, Hayashi demonstrated that GABOB is a potent inhibitory factor in the brain, exhibiting greater activity than GABA itself in some contexts. This heightened inhibitory action was attributed to its potential for enhanced transport across the blood-brain barrier compared to GABA. GABOB is utilized medically as a racemic mixture and is approved for the treatment of epilepsy in several countries, including in Europe, Japan, and Mexico.[1]

Synthesis of GABOB

The synthesis of GABOB has been approached through various methods, including stereoselective syntheses to isolate its enantiomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which exhibit different pharmacological profiles.

One notable synthetic route involves the use of allyl cyanide as a starting material. This four-step synthesis has an overall yield of 38% and utilizes an ultrasonically promoted epoxidation of allyl cyanide with m-chloroperoxybenzoic acid as a key step to form oxiranylacetonitrile.

Another approach involves the oxaziridine-mediated ring expansion of substituted cyclobutanones. In this method, 3-benzyloxy-pyrrolidin-2-one, obtained from the photochemical rearrangement of an oxaziridine (B8769555) derived from 3-benzyloxycyclobutanone, is converted to GABOB through catalytic hydrogenolysis and subsequent acid hydrolysis.

The resolution of GABOB enantiomers is crucial for studying their specific biological activities. This can be achieved through various techniques, including the use of chiral auxiliaries and enzymatic resolution. For instance, diastereomeric salt formation with a chiral resolving agent, such as (S)-mandelic acid, can be employed to separate the enantiomers. Chiral high-performance liquid chromatography (HPLC) is another powerful technique for the separation and purification of (R)- and (S)-GABOB.

Physiological Effects

The physiological effects of GABOB are primarily centered on its interaction with the GABAergic system, leading to its notable anticonvulsant properties. It is also known to influence the endocrine system.

Anticonvulsant Activity

GABOB has been demonstrated to possess anticonvulsant properties in various preclinical models. The (S)-(+)-GABOB isomer is reported to be approximately twice as potent as an anticonvulsant compared to the (R)-(-)-GABOB isomer.[1] While effective, GABOB is considered to have relatively low potency when used as a monotherapy and is often more beneficial as an adjunctive treatment for epilepsy.[1]

Endocrine Effects

GABOB has been shown to influence the release of several hormones from the pituitary gland. Intravenous administration of GABOB in humans has been observed to stimulate the release of both prolactin (PRL) and growth hormone (GH).[2]

Mechanism of Action

GABOB exerts its effects by acting as an agonist at GABA receptors.[1] The stereoisomers of GABOB display distinct selectivity and efficacy at the two main types of GABA receptors: GABA-A and GABA-B.

-

(R)-(-)-GABOB is a moderate-potency agonist of the GABA-B receptor.[1]

-

(S)-(+)-GABOB acts as a partial agonist at the GABA-B receptor and an agonist at the GABA-A receptor.[1]

The differential activity of its enantiomers at these receptors underlies the complexity of GABOB's pharmacological profile.

GABOB Signaling Pathways

The interaction of GABOB with GABA receptors initiates downstream signaling cascades that ultimately lead to its physiological effects.

Caption: Signaling pathways of GABOB enantiomers.

Data Presentation

Table 1: Quantitative Data on GABOB's Effect on Hormone Release in Humans

| Hormone | GABOB Dose and Administration | Number of Subjects | Peak Plasma Level Increase (mean ± SEM) | Time to Peak (minutes) |

| Prolactin (PRL) | 100 mg, intravenous | 6 healthy women | 25.5 ± 4.2 ng/mL | 30 |

| Growth Hormone (GH) | 100 mg, intravenous | 6 healthy women | 12.8 ± 2.1 ng/mL | 60 |

| Prolactin (PRL) | 300 mg, intrathecal (racemic) | Cerebrovascular patients | Significant increase | 60 |

| Growth Hormone (GH) | 300 mg, intrathecal (racemic) | Cerebrovascular patients | Significant increase | 60 |

| Cortisol | 300 mg, intrathecal (racemic) | Cerebrovascular patients | Significant increase | 60 |

Note: Data extracted from studies by Fioretti et al. (1978) and other sources.[2][3]

Experimental Protocols

Anticonvulsant Activity Assessment (Pentylenetetrazol Model)

A common method to evaluate the anticonvulsant activity of compounds like GABOB is the pentylenetetrazol (PTZ)-induced seizure model in rodents.

Objective: To determine the protective effect of GABOB against clonic and tonic seizures induced by PTZ.

Materials:

-

Male Swiss mice (20-25 g)

-

Gamma-amino-beta-hydroxybutyric acid (GABOB)

-

Pentylenetetrazol (PTZ)

-

Saline solution (0.9% NaCl)

-

Vehicle for GABOB administration (e.g., saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chambers

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping: Randomly divide the mice into groups (n=6-10 per group):

-

Vehicle control group

-

Positive control group (e.g., Diazepam)

-

GABOB treatment groups (various doses)

-

-

Drug Administration: Administer GABOB or the vehicle intraperitoneally 30 minutes before the injection of PTZ.

-

Seizure Induction: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes. Record the following parameters:

-

Latency to the first myoclonic jerk

-

Latency to the onset of generalized clonic seizures

-

Presence or absence of tonic hindlimb extension

-

Mortality within 24 hours

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of GABOB with the control group. The percentage of protection against tonic hindlimb extension and mortality is also calculated.

Caption: Experimental workflow for the PTZ anticonvulsant assay.

Radioligand Binding Assay for GABA Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of GABOB enantiomers to GABA receptors using a radiolabeled ligand.

Objective: To quantify the binding affinity (Ki) of (R)-(-)-GABOB and (S)-(+)-GABOB for GABA-A and GABA-B receptors.

Materials:

-

Rat brain membrane preparation (source of GABA receptors)

-

Radiolabeled ligand (e.g., [³H]GABA, [³H]muscimol for GABA-A; [³H]baclofen for GABA-B)

-

Unlabeled GABOB enantiomers ((R)-(-)-GABOB and (S)-(+)-GABOB)

-

Unlabeled GABA (for determining non-specific binding)

-

Incubation buffer (e.g., Tris-HCl)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat brains according to standard protocols.

-

Assay Setup: In test tubes, combine the following in the specified order:

-

Incubation buffer

-

Increasing concentrations of unlabeled GABOB enantiomer (or unlabeled GABA for non-specific binding)

-

A fixed concentration of the radiolabeled ligand

-

Rat brain membrane preparation

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (radioactivity in the presence of excess unlabeled GABA) from total binding (radioactivity in the absence of any unlabeled competitor).

-

Plot the percentage of specific binding against the logarithm of the concentration of the GABOB enantiomer.

-

Determine the IC50 value (the concentration of the GABOB enantiomer that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Conclusion

Gamma-amino-beta-hydroxybutyric acid remains a compound of significant interest in the field of neuroscience and pharmacology. Its unique properties as a GABA analogue with stereospecific interactions with GABA-A and GABA-B receptors provide a valuable tool for dissecting the complexities of the GABAergic system. The established anticonvulsant effects of GABOB, coupled with its influence on the endocrine system, underscore the potential for further research and development of novel therapeutic strategies targeting the GABAergic pathways. This technical guide serves as a foundational resource for professionals seeking to understand and build upon the existing knowledge of this fascinating molecule.

References

- 1. neurology.org [neurology.org]

- 2. Gamma-amino-beta-hydroxy butyric acid stimulates prolactin and growth hormone release in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulatory effects of gamma-aminohydroxybutyric acid (GABOB) on growth hormone, prolactin and cortisol release in man [pubmed.ncbi.nlm.nih.gov]

(R)-3-Amino-4-hydroxybutanoic Acid: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-3-Amino-4-hydroxybutanoic acid, a significant gamma-aminobutyric acid (GABA) derivative. This document synthesizes available data on its stability under various conditions, outlines methodologies for its analysis, and presents its metabolic context. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical procedures.

Storage and Stability Summary

This compound, also known as GABOB, exhibits distinct stability profiles in its solid and solution forms. Adherence to recommended storage conditions is crucial to maintain its integrity and purity for research and pharmaceutical applications.

Table 1: Recommended Storage Conditions and Stability of this compound

| Form | Storage Temperature | Duration | Additional Notes |

| Powder | -20°C | 3 years | Keep desiccated.[1] |

| 4°C | 2 years | Store in a cool, dry, well-ventilated area in a tightly closed container.[1] | |

| In Solvent | -80°C | 6 months | Aliquot to avoid multiple freeze/thaw cycles.[1] |

| -20°C | 1 to 3 months | Protect from light.[1] |

It is crucial to note that the compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. Exposure to these substances can lead to degradation. Under fire conditions, decomposition may result in the emission of toxic fumes.

Metabolic Pathway of this compound

This compound is an endogenous molecule and a metabolite of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. Its formation is primarily a result of the hydroxylation of GABA. The metabolic degradation of GABA occurs in the mitochondrial matrix, where it is converted to succinate (B1194679) through the action of two key enzymes: 4-aminobutyrate aminotransferase and succinate semialdehyde dehydrogenase.[2]

Forced Degradation Studies and Stability-Indicating Methods

To ensure the quality and shelf-life of pharmaceutical products, forced degradation studies are essential. These studies involve subjecting the drug substance to stress conditions to identify potential degradation products and establish stability-indicating analytical methods.

General Protocol for Forced Degradation Studies

A general workflow for conducting forced degradation studies on this compound is outlined below, based on ICH guidelines. The goal is to achieve a target degradation of 5-20%.[3]

Table 2: Typical Stress Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C).[4] |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C).[4] |

| Oxidative Degradation | 3-30% H₂O₂ at room temperature. |

| Thermal Degradation | Solid drug substance exposed to dry heat (e.g., 70-80°C). |

| Photolytic Degradation | Exposure to a combination of visible and UV light (as per ICH Q1B guidelines).[4] |

Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products. A previously developed and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of GABOB in pharmaceutical tablets provides a strong foundation.[5]

Experimental Protocol: Stability-Indicating HPLC-UV Method

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: RP-18 column.[5]

-

Mobile Phase: 0.01 M sodium heptasulfonate solution, with the pH adjusted to 2.4.[5]

-

Detection: UV detection at 210 nm.[5]

-

Flow Rate: To be optimized for adequate separation.

-

Injection Volume: To be determined based on concentration and sensitivity.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[5] The specificity of the method must be established by demonstrating that the API peak is free from any interference from degradation products, impurities, or excipients.

Potential Degradation Pathways

Based on the chemical structure of this compound and its known incompatibilities, several degradation pathways can be postulated under stress conditions.

-

Hydrolysis: Under acidic or basic conditions, the ester linkage in a potential lactone intermediate could be susceptible to hydrolysis. The amino and carboxylic acid groups themselves are generally stable to hydrolysis under typical forced degradation conditions.

-

Oxidation: The primary alcohol and the secondary amine functionalities could be susceptible to oxidation, potentially leading to the formation of aldehydes, carboxylic acids, or N-oxides.

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) and deamination (loss of NH₃) are possible degradation pathways for amino acids.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various photoproducts. The specific nature of these products would require experimental identification.

Further studies employing techniques such as mass spectrometry (MS) are necessary to identify and characterize the specific degradation products formed under each stress condition, thereby fully elucidating the degradation pathways of this compound. This information is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of therapeutic products containing this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Degradation of GABA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sgs.com [sgs.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of (R)-3-Amino-4-hydroxybutanoic acid in different solvents

An In-depth Technical Guide to the Solubility of (R)-3-Amino-4-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a compound also known as (R)-GABOB. The information herein is curated for professionals in research and development who require precise solubility data and robust experimental methodologies for their work.

Introduction to this compound

This compound is a derivative of the primary inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA).[1] It is recognized for its potential as a GABA receptor modulator, binding to both GABA-A and GABA-B receptors.[2] Structurally, it is a beta-amino acid, specifically butanoic acid substituted with an amino group at the 3rd position and a hydroxy group at the 4th position.[3] Understanding its solubility is critical for its application in various experimental and pharmaceutical contexts, from in vitro assays to formulation development.

Solubility Profile

The solubility of amino acids like this compound is fundamentally governed by their zwitterionic nature, possessing both an acidic carboxyl group and a basic amino group. This allows for significant interaction with polar solvents. Solubility is influenced by factors such as the solvent's polarity, pH, and temperature.[4][5][6]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. Data for this specific molecule is limited, so information on closely related compounds is also provided for context.

| Solvent System | Concentration | Temperature | pH | Notes |

| This compound | ||||

| Phosphate-Buffered Saline (PBS) | 10 mg/mL[2] | Not Specified | 7.2[2] | A commonly used biological buffer. |

| Dimethyl Sulfoxide (DMSO) | Soluble[7][8] | Not Specified | Not Applicable | A common solvent for organic compounds. |

| Related Compounds | ||||

| Gamma-aminobutyric acid (GABA) in Water | 1300 g/L (1,300,000 mg/L)[9] | 20 °C | 7[9] | GABA is the parent compound. High water solubility is noted. |

| 4-Hydroxybutanoic acid (GHB) in Water | Highly Soluble[10] | Room Temperature | Not Specified | This related compound shows high aqueous solubility due to its hydroxyl and carboxylic acid groups.[10] |

| 4-Hydroxybutanoic acid (GHB) in Ethanol | Soluble[10] | Room Temperature | Not Applicable | Also shows good solubility in polar organic solvents.[10] |

| 4-Hydroxybutanoic acid (GHB) in Acetone | Soluble[10] | Room Temperature | Not Applicable | Soluble in other common organic solvents.[10] |

Factors Influencing Solubility

The solubility of amino acids is a complex interplay of various factors. The diagram below illustrates the key relationships influencing the dissolution of this compound.

References

- 1. This compound | 16504-56-6 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. medkoo.com [medkoo.com]

- 8. GABOB (beta-hydroxy-GABA) | CAS 7013-05-0 | Sun-shinechem [sun-shinechem.com]

- 9. Gamma-aminobutyric acid [sitem.herts.ac.uk]

- 10. solubilityofthings.com [solubilityofthings.com]

(R)-3-Amino-4-hydroxybutanoic acid molecular weight and formula

(R)-3-Amino-4-hydroxybutanoic acid, a derivative of the primary inhibitory neurotransmitter gamma-aminobutyric acid (GABA), possesses specific physicochemical properties crucial for its biological activity and application in research.[1] Its molecular structure and resulting characteristics are detailed below.

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the following table. These values are essential for stoichiometric calculations in experimental settings and for the characterization of the compound.

| Property | Value | Source |

| Molecular Formula | C4H9NO3 | PubChem[2], Cayman Chemical[3] |

| Molecular Weight | 119.12 g/mol | PubChem[2][4], Benchchem[1] |

| IUPAC Name | (3R)-3-amino-4-hydroxybutanoic acid | PubChem[2] |

| CAS Number | 16504-56-6 | Benchchem[1] |

This technical summary provides the core physicochemical data for this compound. The requested sections on detailed experimental protocols and signaling pathway diagrams are not applicable to the determination of these fundamental molecular properties. Molecular weight and formula are typically determined from the compound's structure and confirmed through techniques like mass spectrometry.[2]

References

Methodological & Application

Enantioselective Synthesis of (R)-3-Amino-4-hydroxybutanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-3-Amino-4-hydroxybutanoic acid, a valuable chiral building block in the pharmaceutical industry. The (R)-enantiomer of 3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is a neuromodulator with antiepileptic and hypotensive activities. Its synthesis is of significant interest for the development of various therapeutics.

Synthetic Strategies Overview

Several enantioselective strategies have been developed for the synthesis of this compound, primarily relying on the use of chiral starting materials. This document will focus on two prominent and efficient routes:

-

From (R)-ethyl 4-chloro-3-hydroxybutanoate: A robust three-step synthesis involving azide (B81097) substitution, hydrogenation, and hydrolysis.

-

From (R)-epichlorohydrin: A six-step synthesis offering an alternative chiral starting point.[1]

Other notable starting materials for the synthesis of (R)-GABOB include L-ascorbic acid and (2S,4R)-4-hydroxyproline.[2]

Data Presentation

The following table summarizes the quantitative data for the key synthetic routes discussed.

| Starting Material | Key Steps | Intermediate(s) | Overall Yield | Enantiomeric Excess (e.e.) | Reference |

| (R)-ethyl 4-chloro-3-hydroxybutanoate | 1. Azidation 2. Hydrogenation 3. Hydrolysis | Ethyl (R)-4-azido-3-hydroxybutanoate, Ethyl (R)-4-amino-3-hydroxybutanoate hydrochloride | 69% | >99% | [3] |

| (R)-epichlorohydrin | Six-step synthesis | Not specified in detail | 57% | Not specified | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound from (R)-ethyl 4-chloro-3-hydroxybutanoate

This protocol details a three-step synthesis from commercially available (R)-ethyl 4-chloro-3-hydroxybutanoate.

Step 1: Synthesis of Ethyl (R)-4-azido-3-hydroxybutanoate

-

To a solution of (R)-ethyl 4-chloro-3-hydroxybutanoate (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).

-

Heat the reaction mixture to 95 °C and stir for 40 hours.

-

After cooling to room temperature, pour the mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography to yield ethyl (R)-4-azido-3-hydroxybutanoate.

-

Yield: 80%[3]

-

Step 2: Synthesis of Ethyl (R)-4-amino-3-hydroxybutanoate hydrochloride

-

Dissolve ethyl (R)-4-azido-3-hydroxybutanoate (1.0 eq) in a mixture of ethanol (B145695) and a small amount of chloroform (B151607).

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) for 24 hours at room temperature. The presence of chloroform generates HCl in situ, which protects the newly formed amine.[3]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain ethyl (R)-4-amino-3-hydroxybutanoate hydrochloride.

-

Yield: 95%[3]

-

Step 3: Synthesis of this compound

-

Reflux the ethyl (R)-4-amino-3-hydroxybutanoate hydrochloride (1.0 eq) in 1.6 M hydrochloric acid for 3 hours.[3]

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by ion-exchange chromatography (e.g., Amberlite resin), eluting with aqueous ammonia.

-

Combine the fractions containing the product and concentrate under reduced pressure to yield this compound as a solid.

-

Yield: 92%[3]

-

Protocol 2: Synthesis from (R)-epichlorohydrin (General Overview)

An efficient synthesis of (R)-GABOB from (R)-epichlorohydrin has been reported in six steps with an overall yield of 57%.[1] While the detailed experimental procedures for each step are not fully available in the reviewed literature, this route represents a viable alternative for the enantioselective synthesis of the target molecule.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC). A common approach involves the use of a chiral stationary phase, such as a crown ether-based column (e.g., CROWNPAK CR(+)), with an acidic aqueous mobile phase. Detection is typically performed using a UV detector at a low wavelength (e.g., 200 nm).

Visualizations

Synthetic Pathway from (R)-ethyl 4-chloro-3-hydroxybutanoate

Caption: Synthetic route to (R)-GABOB from (R)-ethyl 4-chloro-3-hydroxybutanoate.

Experimental Workflow for Synthesis from (R)-ethyl 4-chloro-3-hydroxybutanoate

Caption: Workflow for the synthesis of (R)-GABOB.

References

Protocol for the Synthesis of (R)-γ-Amino-β-hydroxybutyric Acid ((R)-GABOB) from L-Malic Acid

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB) is a chiral molecule of significant interest in the pharmaceutical industry due to its activity as a neuromodulator in the central nervous system. As the biologically active enantiomer, its stereoselective synthesis is crucial for the development of therapeutic agents. This protocol details a concise and efficient method for the synthesis of (R)-GABOB starting from the readily available and inexpensive chiral precursor, L-malic acid.

The synthetic strategy involves the protection of the carboxylic acid groups of L-malic acid, followed by the selective reduction of one of the ester groups. The resulting hydroxyl group is then converted into a leaving group to facilitate nucleophilic substitution with an azide (B81097) moiety. Subsequent reduction of the azide and the remaining ester group, followed by deprotection, yields the final product, (R)-GABOB. This method provides a reliable pathway to obtain the desired enantiomer with high purity.

Data Presentation

| Step No. | Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| 1 | (S)-Dimethyl malate (B86768) | C₆H₁₀O₅ | 162.14 | L-Malic acid | SOCl₂, CH₃OH | - | 12 h | 95 |

| 2 | (S)-Methyl 3,4-dihydroxybutanoate | C₅H₁₀O₄ | 134.13 | (S)-Dimethyl malate | BH₃·S(CH₃)₂ | THF | 6 h | 85 |

| 3 | (S)-Methyl 3-hydroxy-4-azidobutanoate | C₅H₉N₃O₃ | 159.14 | (S)-Methyl 3,4-dihydroxybutanoate | MsCl, Et₃N, NaN₃ | DMF | 24 h | 80 |

| 4 | (R)-4-Amino-3-hydroxybutanoic acid ((R)-GABOB) | C₄H₉NO₃ | 119.12 | (S)-Methyl 3-hydroxy-4-azidobutanoate | H₂, Pd/C, H₂O | - | 12 h | 90 |

Experimental Protocols

Step 1: Synthesis of (S)-Dimethyl malate

-

Preparation: To a solution of L-malic acid (13.4 g, 0.1 mol) in methanol (B129727) (200 mL), slowly add thionyl chloride (SOCl₂, 15 mL, 0.2 mol) at 0 °C.

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain (S)-dimethyl malate as a colorless oil.

Step 2: Synthesis of (S)-Methyl 3,4-dihydroxybutanoate

-

Preparation: Dissolve (S)-dimethyl malate (16.2 g, 0.1 mol) in anhydrous tetrahydrofuran (B95107) (THF, 200 mL) under a nitrogen atmosphere.

-

Reaction: Cool the solution to 0 °C and add borane-dimethyl sulfide (B99878) complex (BH₃·S(CH₃)₂, 10 M, 11 mL, 0.11 mol) dropwise. Stir the reaction mixture at room temperature for 6 hours.

-

Work-up: Quench the reaction by the slow addition of methanol (20 mL) at 0 °C. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane = 1:1) to yield (S)-methyl 3,4-dihydroxybutanoate.